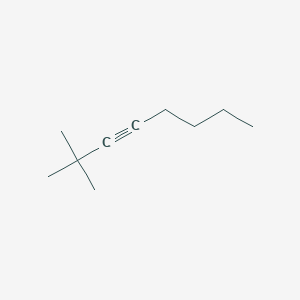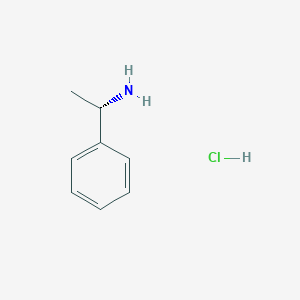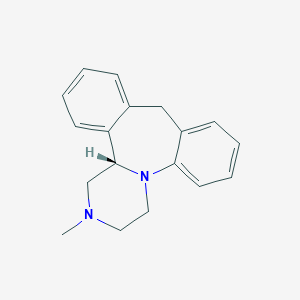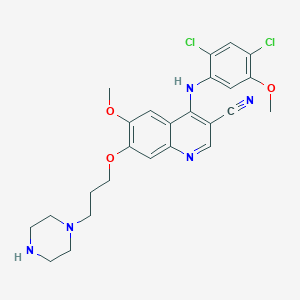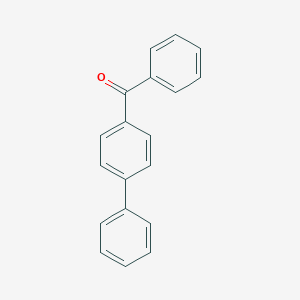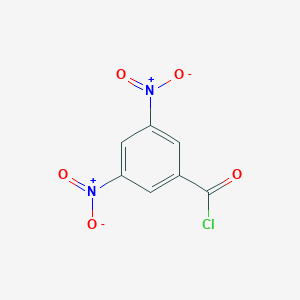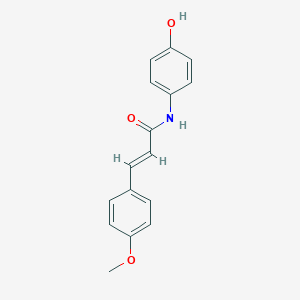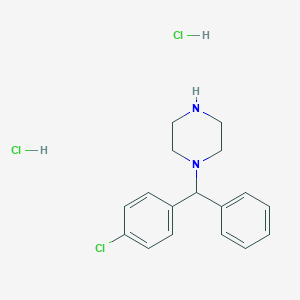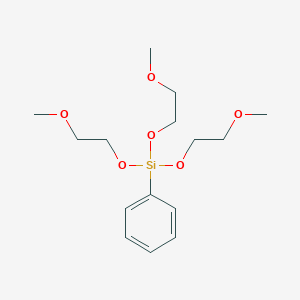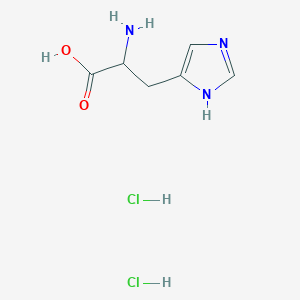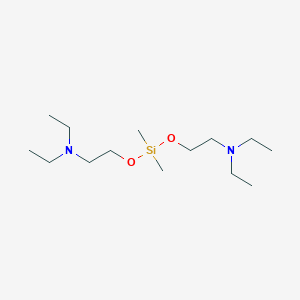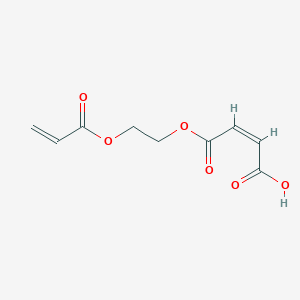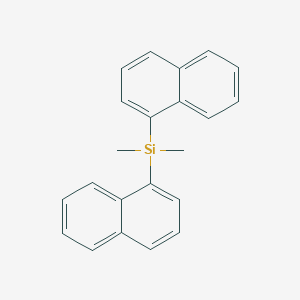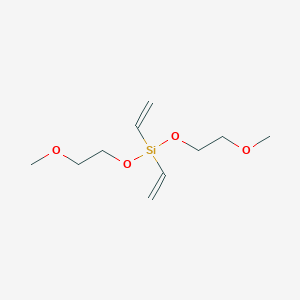
6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known as DVS or Divinylsiloxane-bis-(benzocyclobutene) and is a versatile material that has been used in the development of microelectronic devices, sensors, and other advanced materials.
Wirkmechanismus
The mechanism of action of 6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane is not well understood. However, it is believed that the unique chemical structure of this compound allows it to interact with other molecules in a specific way. This interaction may be responsible for the various properties and applications of DVS.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane. However, some studies have suggested that this compound may have antimicrobial properties. Additionally, DVS has been studied for its potential use as a drug delivery system in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane in lab experiments include its versatility and unique properties. DVS can be used in a variety of applications and can be easily synthesized using standard techniques. However, the limitations of using DVS in lab experiments include its potential toxicity and the need for specialized equipment and techniques for handling and purification.
Zukünftige Richtungen
There are many potential future directions for research on 6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane. One area of interest is the development of new applications for DVS in fields such as microelectronics and biomedical engineering. Additionally, further research is needed to better understand the mechanism of action and potential toxicity of this compound. Finally, there is a need for the development of new synthesis methods and purification techniques for DVS to improve its efficiency and reduce its environmental impact.
Synthesemethoden
The synthesis of 6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane involves the reaction of divinylsiloxane and benzocyclobutene. The reaction is typically carried out under an inert atmosphere using a catalyst such as platinum or palladium. The resulting product is a clear, colorless liquid that can be purified using standard techniques such as distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
The unique properties of 6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane have made it an attractive material for scientific research. This compound has been studied for its potential applications in areas such as microelectronics, sensors, and biomedical engineering. In microelectronics, DVS has been used as a photoresist material for the fabrication of microelectronic devices. In sensors, DVS has been used as a sensing material for the detection of gases and other analytes. In biomedical engineering, DVS has been studied for its potential use as a drug delivery system.
Eigenschaften
CAS-Nummer |
17985-63-6 |
|---|---|
Produktname |
6,6-Divinyl-2,5,7,10-tetraoxa-6-silaundecane |
Molekularformel |
C10H20O4Si |
Molekulargewicht |
232.35 g/mol |
IUPAC-Name |
bis(ethenyl)-bis(2-methoxyethoxy)silane |
InChI |
InChI=1S/C10H20O4Si/c1-5-15(6-2,13-9-7-11-3)14-10-8-12-4/h5-6H,1-2,7-10H2,3-4H3 |
InChI-Schlüssel |
RVDDZBPDNPGWIM-UHFFFAOYSA-N |
SMILES |
COCCO[Si](C=C)(C=C)OCCOC |
Kanonische SMILES |
COCCO[Si](C=C)(C=C)OCCOC |
Andere CAS-Nummern |
17985-63-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



